2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-pyridin-3-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(10-13-2-1-6-18-11-13)19-9-5-15(12-19)21-14-3-7-17-8-4-14/h1-4,6-8,11,15H,5,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRHXDWUJUOAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine intermediate, which is then coupled with pyridine derivatives.
-
Step 1: Synthesis of Pyrrolidine Intermediate
Reactants: 3-(pyridin-4-yloxy)amine and an appropriate aldehyde.
Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride in an alcohol solvent like methanol.
Product: 3-(pyridin-4-yloxy)pyrrolidine.
-
Step 2: Coupling Reaction
Reactants: 3-(pyridin-4-yloxy)pyrrolidine and 3-pyridinecarboxaldehyde.
Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the pyridine rings.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms of the pyridine rings or the ethanone group.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Products: Substituted derivatives at the pyridine or pyrrolidine positions.
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings. Its stability and reactivity profile make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine rings and pyrrolidine moiety can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Pyridinyl Ethanone Derivatives
Several pyridinyl ethanone derivatives share structural motifs with the target compound:
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone (CAS 74768-71-8) and 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (CAS 115858-98-5) : Structural Differences: These compounds replace the pyrrolidinyl group with a fluorophenyl moiety. Synthetic Accessibility: Fluorinated analogs are typically synthesized via Friedel-Crafts acylation or Suzuki coupling, whereas the target compound likely requires a multi-step synthesis involving pyrrolidine functionalization.
Pyrrolidinyl Methanone/Ethanone Derivatives
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3) : Structural Differences: This compound features a phenylmethanone core instead of ethanone and a 3-methylpyridin-4-yl group on the pyrrolidine. Physicochemical Properties: Molecular weight (C₁₇H₁₈N₂O: 266.34 g/mol) is lower than the target compound’s estimated weight (~310 g/mol), suggesting differences in solubility and metabolic stability.
Complex Heterocyclic Ethanones
- 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone : Structural Differences: Incorporates fused imidazo-pyrrolo-pyrazine and piperidine rings. Functional Implications: The extended π-system and rigid structure may enhance selectivity for nucleic acid targets or epigenetic enzymes, diverging from the target compound’s likely kinase or receptor focus.
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Challenges: The target compound’s pyrrolidin-1-yl ethanone scaffold likely requires regioselective oxidation and coupling steps, as seen in analogs like 1-(7-chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-yl)-1-morpholin-4-yl-methanone ().
- Biological Activity: Fluorophenyl analogs () are often explored for antimicrobial or anticancer activity, whereas pyridin-4-yloxy-substituted compounds may target adenosine receptors due to their polarity.
Biological Activity
2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound notable for its potential biological activities. Its structure, characterized by two pyridine rings and a pyrrolidine moiety, suggests that it may interact with various biological targets, making it a candidate for drug development in areas such as oncology and neurology.
- Molecular Formula : C16H17N3O2
- Molecular Weight : 283.33 g/mol
- CAS Number : 2034617-68-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the pyridine rings facilitates hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins involved in various signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents allows it to potentially interfere with cell cycle regulation and apoptosis pathways.
- Neurological Effects : The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases. Its interaction with cholinergic receptors may enhance cognitive function or provide neuroprotective effects.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes related to disease processes, including those involved in cancer progression and neurodegeneration.
Anticancer Studies
A study published in MDPI highlighted the synthesis of similar pyridine derivatives and their evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity (IC50 values ranging from 0.1 to 10 µM) against human cancer cells, suggesting a promising avenue for further research into the efficacy of this compound in oncology .
Neurological Research
Research focusing on compounds with similar structures has demonstrated their potential in treating Alzheimer's disease through dual inhibition of acetylcholinesterase and butyrylcholinesterase, leading to improved cognitive outcomes in animal models . This positions this compound as a potential candidate for similar therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Neuroprotective | TBD |
| 2-(Pyridin-4-ylyl)-1-(pyrrolidin-1-yl)ethanone | Structure | Moderate Anticancer | 5.0 |
| 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-ylyl)ethanone | Structure | Anticancer, Enzyme Inhibition | 2.5 |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone?
- Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example, pyridine-containing ethanones are often synthesized via Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl₃) or Suzuki-Miyaura cross-coupling for aryl-pyridine linkages . The pyrrolidine ether moiety can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the reactivity of pyridin-4-yloxy groups. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products, as seen in analogous syntheses of pyridine-pyrrolidine hybrids .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Answer:
- Spectroscopy: NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm molecular structure. For example, pyridine protons exhibit distinct downfield shifts (δ 8.0–9.0 ppm), while pyrrolidine protons appear as multiplet signals (δ 2.5–4.0 ppm) .
- Crystallography: Single-crystal X-ray diffraction (employing SHELX software) resolves stereochemistry and intermolecular interactions. SHELXL refinement parameters (e.g., R-factor, displacement parameters) ensure accuracy in bond-length/angle measurements .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer: Based on structurally similar pyrrolidine-pyridine derivatives:
- Use fume hoods to avoid inhalation of fine particulates.
- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.
- Store in sealed containers at 2–8°C to prevent degradation, as recommended for pyridine ethers .
Advanced Research Questions
Q. What are the challenges in crystallographic refinement of this compound, and how can SHELX software be utilized effectively?
- Answer: Challenges include disorder in the pyrrolidine ring or pyridyloxy groups. SHELXL’s PART instruction can model disorder by splitting atoms into multiple positions. High-resolution data (>1.0 Å) and TWIN/BASF commands address twinning issues. Rigorous validation via R₁/wR₂ convergence and Hirshfeld surface analysis ensures structural reliability .
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Answer: Discrepancies (e.g., unexpected regioselectivity) may arise from solvation effects or transition-state stabilization not captured in gas-phase DFT calculations. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water/DMSO) improve predictive accuracy. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) reconciles computational models .
Q. What optimization strategies improve the yield of multi-step syntheses involving pyridine and pyrrolidine moieties?
- Answer:
- Stepwise Protection/Deprotection: Protect pyridine nitrogen with Boc groups to prevent side reactions during pyrrolidine functionalization .
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions.
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as demonstrated in pyridin-3-yl ethanone syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
